

Application Notes and Protocols for VHL-Recruiting PROTACs in Cell Culture

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Compound of Interest		
Compound Name:	SR 1824	
Cat. No.:	B591233	Get Quote

A Note on **SR 1824**: Initial searches indicate that **SR 1824** is characterized as a non-agonist ligand for Peroxisome Proliferator-Activated Receptor γ (PPARγ) and is primarily utilized in metabolic research. Currently, there is no scientific literature available to support its use as a ligand for the Von Hippel-Lindau (VHL) E3 ligase in Proteolysis Targeting Chimera (PROTAC) applications.

Therefore, to fulfill the request for detailed protocols on V-HL-mediated targeted protein degradation, these application notes will focus on a well-established and widely used VHL-recruiting PROTAC, MZ1. MZ1 is a potent and selective degrader of the BET family of proteins (specifically BRD4) and serves as an excellent model for outlining the experimental use of VHL-based PROTACs in a cell culture setting.[1][2]

Introduction to VHL-Based Targeted Protein Degradation

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that offer a revolutionary approach to drug discovery by inducing the degradation of specific target proteins rather than just inhibiting them.[3][4] A PROTAC consists of two key components connected by a linker: a ligand that binds to the protein of interest (POI) and another ligand that recruits an E3 ubiquitin ligase.[5]

This document focuses on PROTACs that recruit the Von Hippel-Lindau (VHL) E3 ligase.[6] By bringing the POI into close proximity with the VHL E3 ligase complex, the PROTAC facilitates







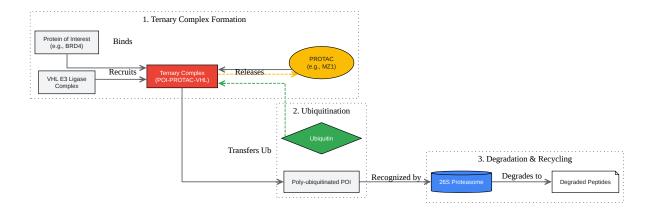
the ubiquitination of the POI.[7] This polyubiquitin tag marks the protein for recognition and subsequent degradation by the 26S proteasome, after which the PROTAC molecule can act catalytically to degrade additional POI molecules.[3][5]

MZ1 as a Model VHL-Recruiting PROTAC: MZ1 is a well-characterized PROTAC that links a ligand for the BET bromodomain proteins (JQ1) to a VHL ligand (a derivative of VH032).[1][2] It selectively induces the degradation of BRD4 over its family members BRD2 and BRD3, making it an ideal tool for studying the principles of VHL-mediated protein degradation.[2][8]

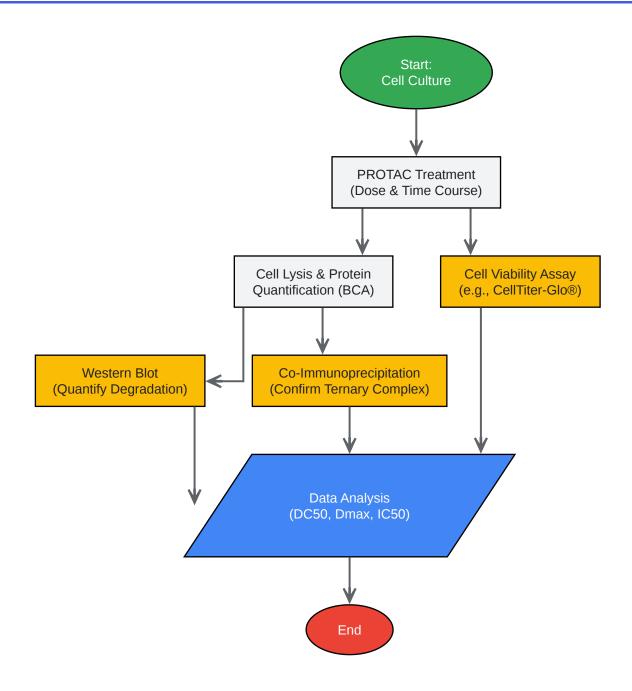
Signaling Pathway and Mechanism of Action

The core mechanism of a VHL-recruiting PROTAC like MZ1 involves hijacking the cell's natural ubiquitin-proteasome system (UPS). The process can be visualized as a catalytic cycle.









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